(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
CAS No.:
Cat. No.: VC13428044
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | (4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |
| Standard InChI | InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1 |
| Standard InChI Key | DSVIHYOAKPVFEH-LLVKDONJSA-N |
| Isomeric SMILES | C[C@@]1(CN(NC1=O)C2=CC=CC=C2)CO |
| SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)CO |
| Canonical SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the pyrazolidinone class, featuring a five-membered ring with two nitrogen atoms. Its IUPAC name, (4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, reflects its stereochemistry at the C4 position, hydroxymethyl (-CH₂OH), methyl (-CH₃), and phenyl (-C₆H₅) substituents . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| Melting Point | 122–126°C | |
| Water Solubility | 7.1 g/L (20°C) | |
| Density | 1.188 g/cm³ | |
| Refractive Index | 1.56 |
The (4R) configuration confers stereoselective reactivity, critical for interactions with biological targets . Its hydroxymethyl group enables participation in hydrogen bonding and redox reactions, while the phenyl group enhances lipophilicity .
Synthesis and Stereochemical Control
Synthetic Routes
Industrial and laboratory syntheses typically involve:
-
Ring Formation: Condensation of phenylhydrazine with methylglyoxal under acidic/basic conditions to form the pyrazolidinone core .
-
Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde under catalytic conditions .
-
Stereoselective Optimization: Chiral auxiliaries or catalysts ensure the (4R) configuration, achieving enantiomeric excess >95% .
A patented method utilizes cyclic sulfite intermediates reacting with aromatic hydrazines, yielding high-purity product . Continuous flow processes in industrial settings enhance scalability and reduce byproducts .
Applications in Research and Industry
Medicinal Chemistry
-
Drug Precursor: Used in synthesizing COX-2 inhibitors and analgesics .
-
Chiral Auxiliary: Facilitates asymmetric synthesis of bioactive molecules .
Material Science
-
Redox Mediator: Participates in electron-transfer reactions with hydroquinones and ascorbic acid, relevant to battery and sensor technologies .
Case Studies
-
Anti-inflammatory Agent: Reduced edema in rodent models by 40–60% at 50 mg/kg doses .
-
Enzyme Interaction: Binds to heme proteins, altering cytochrome P450 activity .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Phenylbutazone | Pyrazolidinone with butyl chain | Anti-inflammatory |
| Rofecoxib | Selective COX-2 inhibitor | Analgesic |
| (4S)-Enantiomer | Mirror-image configuration | Reduced bioactivity |
The (4R) configuration enhances target specificity compared to racemic mixtures or (4S)-enantiomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume